molecular formula C22H27N7 B11028604 N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11028604
M. Wt: 389.5 g/mol
InChI Key: OLSCZTQELODCCB-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C22H27N7

Molecular Weight

389.5 g/mol

IUPAC Name

2-N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7/c1-2-17-8-10-18(11-9-17)24-22-26-20(25-21(23)27-22)16-28-12-14-29(15-13-28)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H3,23,24,25,26,27)

InChI Key

OLSCZTQELODCCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine ring. The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring attacks the triazine core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
  • **N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE

Uniqueness

N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable molecule for various applications .

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